Cas no 83161-04-0 (Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(4-chlorophenyl)-2'-deoxyadenylyl-(3'®5')-N-benzoyl-2'-deoxy-,3'-benzoate (9CI))

Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(4-chlorophenyl)-2'-deoxyadenylyl-(3'®5')-N-benzoyl-2'-deoxy-,3'-benzoate (9CI) structure
83161-04-0 structure
Product name:Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(4-chlorophenyl)-2'-deoxyadenylyl-(3'®5')-N-benzoyl-2'-deoxy-,3'-benzoate (9CI)
CAS No:83161-04-0
MF:C68H58ClN10O13P
MW:1289.67409563065
CID:732268

Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(4-chlorophenyl)-2'-deoxyadenylyl-(3'®5')-N-benzoyl-2'-deoxy-,3'-benzoate (9CI) Chemical and Physical Properties

Names and Identifiers

    • Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(4-chlorophenyl)-2'-deoxyadenylyl-(3'&reg
    • 5')-N-benzoyl-2'-deoxy-,3'-benzoate (9CI)
    • N-benzoyl-3'-O-benzoyl-P-(p-chlorophenyl)-2'-deoxyadenylyl-(5'->3')-N-benzoyl-5'-O-[bis(p-methoxyphenyl)phenylmethyl]-2'-deoxyadenosine
    • 3'-O-[(N,3'-O-Dibenzoyl-2'-deoxy-5'-adenosyloxy)(4-chlorophenoxy)phosphinyl]-N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxyadenosine
    • Einecs 280-203-0
    • N-Benzoyl-3'-o-benzoyl-p-(p-chlorophenyl)-2'-deoxyadenylyl-(5'.3')-N-benzoyl-5'-o-(bis(p-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine
    • Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(4-chlorophenyl)-2'-deoxyadenylyl-(3'®5')-N-benzoyl-2'-deoxy-,3'-benzoate (9CI)
    • Inchi: 1S/C68H58ClN10O13P/c1-84-50-29-23-47(24-30-50)68(46-21-13-6-14-22-46,48-25-31-51(85-2)32-26-48)86-37-55-54(36-58(88-55)79-42-75-60-62(71-40-73-64(60)79)77-66(81)44-17-9-4-10-18-44)92-93(83,91-52-33-27-49(69)28-34-52)87-38-56-53(90-67(82)45-19-11-5-12-20-45)35-57(89-56)78-41-74-59-61(70-39-72-63(59)78)76-65(80)43-15-7-3-8-16-43/h3-34,39-42,53-58H,35-38H2,1-2H3,(H,70,72,76,80)(H,71,73,77,81)/t53-,54-,55+,56+,57+,58+,93?/m0/s1
    • InChI Key: WUAXWPINFWQZOW-UCPBPVMDSA-N
    • SMILES: O(C(C1=CC=C(OC)C=C1)(C1=CC=C(OC)C=C1)C1=CC=CC=C1)C[C@H]1O[C@@H](N2C3=C(C(=NC=N3)NC(=O)C3=CC=CC=C3)N=C2)C[C@@H]1OP(OC[C@H]1O[C@@H](N2C3=C(C(=NC=N3)NC(=O)C3=CC=CC=C3)N=C2)C[C@@H]1OC(=O)C1=CC=CC=C1)(OC1=CC=C(Cl)C=C1)=O

Computed Properties

  • Exact Mass: 170.112921
  • Monoisotopic Mass: 170.112921
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 1

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd